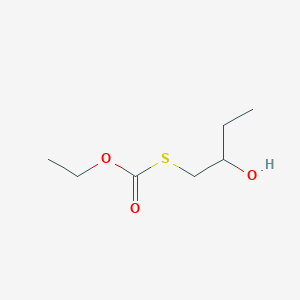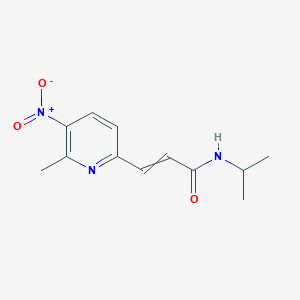![molecular formula C16H21NO5S B14395415 N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine CAS No. 88720-03-0](/img/structure/B14395415.png)
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine is a complex organic compound characterized by its unique structural features. This compound contains an acetylsulfanyl group, a methylpropanoyl group, and a phenoxyethyl group attached to a glycine backbone. Its intricate structure allows it to participate in various chemical reactions and makes it a subject of interest in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Acetylsulfanyl Intermediate: This step involves the reaction of a suitable thiol with acetic anhydride under controlled conditions to form the acetylsulfanyl group.
Attachment of the Methylpropanoyl Group: The intermediate is then reacted with a methylpropanoyl chloride in the presence of a base to form the desired methylpropanoyl intermediate.
Coupling with Glycine: The final step involves coupling the intermediate with glycine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine can undergo various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetyl group, yielding a thiol derivative.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenoxyethyl derivatives.
Applications De Recherche Scientifique
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine involves its interaction with specific molecular targets. The acetylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The phenoxyethyl group may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s specificity and potency. The glycine backbone allows for flexibility and proper orientation of the functional groups, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)alanine: Similar structure but with an alanine backbone.
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)valine: Similar structure but with a valine backbone.
Uniqueness
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine is unique due to its specific combination of functional groups and the glycine backbone. This combination allows for distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
88720-03-0 |
|---|---|
Formule moléculaire |
C16H21NO5S |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
2-[(3-acetylsulfanyl-2-methylpropanoyl)-(2-phenoxyethyl)amino]acetic acid |
InChI |
InChI=1S/C16H21NO5S/c1-12(11-23-13(2)18)16(21)17(10-15(19)20)8-9-22-14-6-4-3-5-7-14/h3-7,12H,8-11H2,1-2H3,(H,19,20) |
Clé InChI |
FBHMYQAGHIRDHN-UHFFFAOYSA-N |
SMILES canonique |
CC(CSC(=O)C)C(=O)N(CCOC1=CC=CC=C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetic acid, [2-(aminocarbonyl)phenoxy]-, phenylmethyl ester](/img/structure/B14395346.png)



![1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane](/img/structure/B14395393.png)


![N,N-Dibutyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14395404.png)
![4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile](/img/structure/B14395407.png)



